molecular formula C8H16N2O2 B1610509 1-(Ethoxyacetyl)piperazine CAS No. 95550-07-5

1-(Ethoxyacetyl)piperazine

Cat. No. B1610509
CAS RN: 95550-07-5
M. Wt: 172.22 g/mol
InChI Key: TWCPVJBHEOMNRQ-UHFFFAOYSA-N
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Description

1-(Ethoxyacetyl)piperazine, also known as EAP , is a chemical compound with the following characteristics:



  • Chemical Formula : C<sub>8</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>

  • Molecular Weight : Approximately 172.23 g/mol

  • Structure : EAP features a piperazine ring substituted with an ethoxyacetyl group.



Synthesis Analysis

The synthesis of EAP involves several methods, including:



  • Oxidation of Piperazine : Ethoxyacetic acid reacts with piperazine under controlled conditions to form EAP.

  • Acetylation of Piperazine : Piperazine can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.



Molecular Structure Analysis

The molecular structure of EAP consists of a six-membered piperazine ring with an ethoxyacetyl group attached. The ethoxyacetyl moiety contributes to its pharmacological properties.



Chemical Reactions Analysis

EAP participates in various chemical reactions:



  • Hydrolysis : EAP undergoes hydrolysis in aqueous solutions, yielding piperazine and ethoxyacetic acid.

  • Esterification : EAP reacts with alcohols to form esters.



Physical And Chemical Properties Analysis


  • Physical State : EAP appears as a white crystalline powder.

  • Melting Point : Approximately 100–105°C.

  • Solubility : Soluble in water, methanol, and ethanol.

  • Stability : Stable under normal storage conditions.


Scientific Research Applications

Piperazine Compounds in Medicinal Chemistry

Piperazine derivatives have been a focus of interest in the field of medicinal chemistry due to their versatile pharmacological properties. For example, compounds like 1-(m-Chlorophenyl)piperazine (CPP) have been studied for their serotonin receptor agonist activity, suggesting the potential for developing new therapeutic agents targeting the central nervous system (CNS) disorders, including depression and anxiety (Fuller et al., 1981).

Potential Therapeutic Uses

Several piperazine derivatives have been evaluated for their therapeutic potential. For instance, the analogues of σ receptor ligand PB28, designed with reduced lipophilicity, have been investigated for their utility in oncology, demonstrating the importance of structural modification in enhancing the drug's pharmacological profile (Abate et al., 2011). Additionally, the development of dopamine transporter ligands based on piperazine structures indicates their potential role in treating cocaine abuse, highlighting the broad therapeutic applications of these compounds (Hsin et al., 2002).

Biological Receptor Interactions

Piperazine compounds have also been studied for their interactions with biological receptors. Research on the metabolism and toxicological analysis of 1-(3-chlorophenyl)piperazine (mCPP) in rats provides insights into its metabolic pathways, revealing the complexity of its pharmacokinetics and pharmacodynamics (Staack & Maurer, 2003). This type of study underscores the importance of understanding receptor interactions for developing safer and more effective drugs.

Safety And Hazards


  • Toxicity : EAP is considered low-toxicity, but avoid inhalation or skin contact.

  • Irritant : May cause eye and skin irritation.

  • Environmental Impact : Dispose of EAP properly to prevent environmental contamination.


Future Directions

Research on EAP should focus on:



  • Pharmacological Properties : Investigate EAP’s potential therapeutic applications.

  • Metabolism and Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.

  • Structural Modifications : Explore derivatives with improved properties.


properties

IUPAC Name

2-ethoxy-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-7-8(11)10-5-3-9-4-6-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCPVJBHEOMNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547450
Record name 2-Ethoxy-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethoxyacetyl)piperazine

CAS RN

95550-07-5
Record name 2-Ethoxy-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-1-(piperazin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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